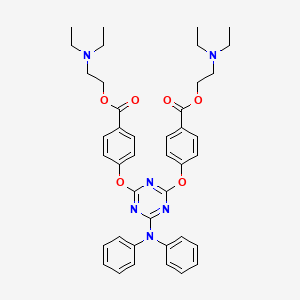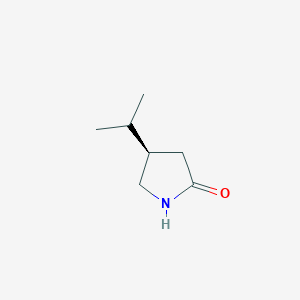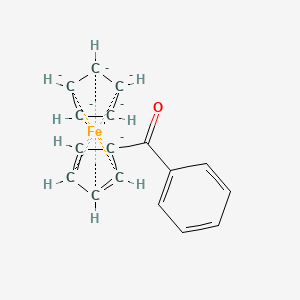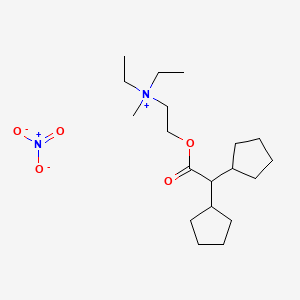
2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- is a chemical compound with the molecular formula C10H19N4O It is known for its complex structure, which includes two butanol groups connected by an ethanediyldinitrilo bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- typically involves the reaction of 2-butanone with an ethanediyldinitrilo compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process is designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various alcohols or ketones, while reduction can produce different alcohols or hydrocarbons.
科学的研究の応用
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. These interactions are often mediated by the compound’s functional groups, which can form bonds with specific sites on the target molecules.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetra(3-hydroxypropyl)ethylene diamine: A compound with a similar ethanediyldinitrilo bridge but different functional groups.
3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol): Another compound with a similar core structure but different substituents.
Uniqueness
2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- is unique due to its specific combination of butanol groups and the ethanediyldinitrilo bridge. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
65293-96-1 |
|---|---|
分子式 |
C10H20N2O2 |
分子量 |
200.28 g/mol |
IUPAC名 |
4-[2-(3-hydroxybutylideneamino)ethylimino]butan-2-ol |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)3-5-11-7-8-12-6-4-10(2)14/h5-6,9-10,13-14H,3-4,7-8H2,1-2H3 |
InChIキー |
AYXBIYDHXJERBN-UHFFFAOYSA-N |
正規SMILES |
CC(CC=NCCN=CCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



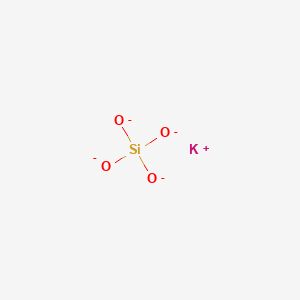
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)

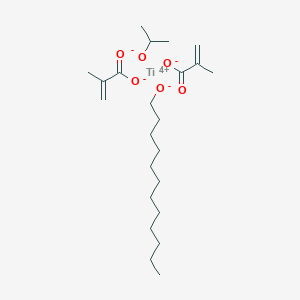
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
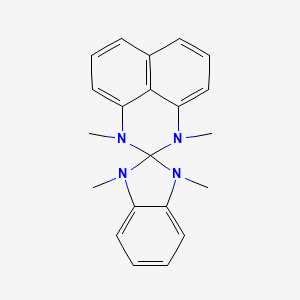
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)

